molecular formula C17H21ClFN3O4 B1669077 Ciprofloxacin Hydrochloride CAS No. 86393-32-0

Ciprofloxacin Hydrochloride

Cat. No.: B1669077
CAS No.: 86393-32-0
M. Wt: 385.8 g/mol
InChI Key: ARPUHYJMCVWYCZ-UHFFFAOYSA-N
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Description

Ciprofloxacin hydrochloride hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. The compound is a hydrate form of this compound, which enhances its solubility and stability .

Mechanism of Action

Target of Action

Ciloxan, also known as Ciprofloxacin Hydrochloride Monohydrate, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial agents.

Mode of Action

Ciprofloxacin, the active component in Ciloxan, interacts with its targets by inhibiting the supercoiling activity of DNA gyrase and the relaxation of supercoiled DNA . This interaction prevents the bacterial DNA from replicating, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Ciloxan is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, Ciloxan prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This disruption in the replication process leads to the death of the bacteria, effectively treating the infection.

Pharmacokinetics

Ciloxan exhibits good bioavailability when administered orally. A 250mg oral dose of ciprofloxacin reaches an average maximum concentration of 0.94mg/L in 0.81 hours with an average area under the curve of 1.013L/h*kg . When applied topically as an ophthalmic solution, Ciloxan is absorbed systemically, with plasma concentrations approaching steady state at the end of each day .

Result of Action

The primary result of Ciloxan’s action is the inhibition of bacterial growth. By preventing DNA replication, Ciloxan causes the death of the bacteria, effectively treating the infection . It is active against a broad spectrum of gram-positive and gram-negative ocular pathogens .

Action Environment

The efficacy and stability of Ciloxan can be influenced by various environmental factors. For instance, the absorption of Ciloxan is enhanced in the presence of ocular inflammation or epithelial defects . Additionally, the bactericidal activity of Ciloxan may be affected by the specific strain of bacteria, as some strains may exhibit resistance to fluoroquinolone antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin hydrochloride hydrate involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis is optimized for high yield and purity. The process includes steps such as pH adjustment, filtration, and crystallization. For instance, the wet compound is heated to 50-55°C, and the pH is adjusted using acetic acid. Activated carbon and EDTA are added to remove impurities, followed by filtration and pH adjustment with sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution can introduce new functional groups into the molecule .

Comparison with Similar Compounds

  • Norfloxacin
  • Ofloxacin
  • Levofloxacin
  • Moxifloxacin

Comparison: Ciprofloxacin hydrochloride hydrate is unique due to its high solubility and stability in the hydrate form. Compared to norfloxacin and ofloxacin, ciprofloxacin has a broader spectrum of activity and higher potency . Levofloxacin and moxifloxacin, while similar in structure, have different pharmacokinetic profiles and are used for specific types of infections .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPUHYJMCVWYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00273974
Record name Ciprofloxacin hydrochloride hydrate (1:1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86393-32-0, 128074-72-6, 93107-08-5, 86483-48-9
Record name Ciprofloxacin hydrochloride monohydrate
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Record name Ciprofloxacin hydrochloride [USAN:USP:JAN]
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Record name Ciprofloxacin hydrochloride hydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ciprofloxacin hydrochloride hydrate (1:1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIPROFLOXACIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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